molecular formula C21H22N4O2 B2688878 N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1706051-63-9

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Katalognummer: B2688878
CAS-Nummer: 1706051-63-9
Molekulargewicht: 362.433
InChI-Schlüssel: ITBLFVJZQPHQCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a quinoxaline moiety, which is known for its versatile pharmacological properties, and a piperidine ring, which is a common structural motif in many pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of quinoxaline derivatives with piperidine carboxamide under specific conditions. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a piperidine derivative in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoxaline moiety can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.

Wirkmechanismus

The mechanism of action of N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

    Olaquindox: An antibiotic that also contains a quinoxaline moiety.

    Echinomycin: A quinoxaline-containing antibiotic with anti-cancer properties.

    Atinoleutin: Another quinoxaline derivative with potential therapeutic applications.

Uniqueness: N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is unique due to its specific combination of a quinoxaline moiety and a piperidine ring. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a piperidine ring , which is significant for its pharmacological properties. The combination of these two structural elements contributes to its diverse biological activities, including antimicrobial and anticancer effects. The presence of the quinoxaline group is particularly notable for its interaction with various biological targets, while the piperidine ring enhances the compound's pharmacokinetic profile.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against mycobacterial species, including Mycobacterium tuberculosis . This suggests its potential as a lead compound for developing new anti-tuberculosis agents. The compound's ability to inhibit bacterial growth positions it as a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeSpecific Pathogen/TargetObserved Effect
AntimicrobialMycobacterium tuberculosisSignificant inhibition of growth
AnticancerVarious cancer cell linesPotential cytotoxicity noted
Anti-inflammatoryInflammatory pathwaysModulation of pain receptors

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific receptors involved in pain modulation and inflammation pathways. Techniques such as molecular docking and binding affinity assays are being employed to elucidate these interactions further.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that derivatives of quinoxaline, including this compound, showed promising results against Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial membranes effectively, leading to significant bactericidal activity.
  • Anticancer Potential : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines. For instance, experiments with various cancer models have shown that it can inhibit cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Research has pointed towards the anti-inflammatory properties of quinoxaline derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing relief in conditions characterized by chronic inflammation.

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon Cancer)1.9Induction of apoptosis
MCF-7 (Breast Cancer)2.3Cell cycle arrest
DU-145 (Prostate Cancer)120Tubulin inhibition

Future Directions

The ongoing research into this compound focuses on optimizing its structure for enhanced potency and selectivity against specific targets. Future studies will likely explore:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In vivo Studies : Testing the efficacy and safety profiles in animal models to assess therapeutic potential before clinical trials.
  • Combination Therapies : Evaluating the effectiveness of this compound in conjunction with existing treatments for tuberculosis and cancer.

Eigenschaften

IUPAC Name

N-benzyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(23-14-16-6-2-1-3-7-16)25-12-10-17(11-13-25)27-20-15-22-18-8-4-5-9-19(18)24-20/h1-9,15,17H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLFVJZQPHQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.